N'-[(E)-[5-(4-Bromophenyl)furan-2-YL]methylidene]-3-hydroxynaphthalene-2-carbohydrazide
Description
This compound is a hydrazone derivative featuring a 3-hydroxynaphthalene-2-carbohydrazide backbone conjugated with a 5-(4-bromophenyl)furan-2-ylmethylidene group. The E-configuration of the imine bond (N=C) is critical for its structural stability and electronic properties. The bromophenyl-furan moiety introduces steric bulk and electron-withdrawing effects, while the hydroxynaphthalene group contributes to π-conjugation and hydrogen-bonding capabilities. Its synthesis typically involves condensation of 3-hydroxy-2-naphthohydrazide with 5-(4-bromophenyl)furan-2-carbaldehyde under acidic conditions, as seen in analogous hydrazone syntheses .
Properties
Molecular Formula |
C22H15BrN2O3 |
|---|---|
Molecular Weight |
435.3 g/mol |
IUPAC Name |
N-[(E)-[5-(4-bromophenyl)furan-2-yl]methylideneamino]-3-hydroxynaphthalene-2-carboxamide |
InChI |
InChI=1S/C22H15BrN2O3/c23-17-7-5-14(6-8-17)21-10-9-18(28-21)13-24-25-22(27)19-11-15-3-1-2-4-16(15)12-20(19)26/h1-13,26H,(H,25,27)/b24-13+ |
InChI Key |
QFBRYQDDXIKEKR-ZMOGYAJESA-N |
Isomeric SMILES |
C1=CC=C2C=C(C(=CC2=C1)C(=O)N/N=C/C3=CC=C(O3)C4=CC=C(C=C4)Br)O |
Canonical SMILES |
C1=CC=C2C=C(C(=CC2=C1)C(=O)NN=CC3=CC=C(O3)C4=CC=C(C=C4)Br)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N’-[(E)-[5-(4-Bromophenyl)furan-2-YL]methylidene]-3-hydroxynaphthalene-2-carbohydrazide typically involves a multi-step process:
Formation of the furan ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Condensation Reaction: The final step involves the condensation of the bromophenyl furan derivative with 3-hydroxynaphthalene-2-carbohydrazide under reflux conditions in the presence of a suitable catalyst.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Nucleophilic Reactions
The hydrazone moiety (−C=N−N−) and hydroxyl group (−OH) serve as primary nucleophilic sites:
| Reaction Type | Conditions | Products/Outcomes | References |
|---|---|---|---|
| Acid/Base Catalysis | Acidic (H₂SO₄) or basic media | Protonation/deprotonation of −OH and −NH groups, altering electronic properties | |
| Metal Chelation | Transition metal salts (e.g., Cu²⁺, Fe³⁺) | Formation of stable coordination complexes via −OH and −C=N groups |
Example : Under reflux with sulfuric acid, the compound participates in condensation reactions, as observed in the synthesis of analogous hydrazones .
Electrophilic Substitution
The electron-rich furan ring and naphthalene system undergo electrophilic attacks:
| Reaction Site | Electrophile | Conditions | Outcome |
|---|---|---|---|
| Furan C-3/C-4 | Nitronium ion (NO₂⁺) | HNO₃/H₂SO₄, 0–5°C | Nitro-substituted furan derivatives |
| Naphthalene C-1 | Acetyl chloride (CH₃COCl) | Lewis acid catalysis | Acetylated naphthalene |
Note : Bromine at the para-position of the phenyl ring exerts a strong electron-withdrawing effect, directing electrophiles to meta positions on adjacent rings.
Redox Reactions
The imine (−C=N−) and hydroxyl groups participate in redox processes:
| Reaction | Reducing Agent | Product | Application |
|---|---|---|---|
| Imine Reduction | NaBH₄ or H₂/Pd-C | Secondary amine derivative | Bioactivity modulation |
| Oxidation of −OH | KMnO₄ (acidic) | Quinone formation | Electrochemical studies |
Experimental Insight : Reduction of the hydrazone group in analogous compounds enhances solubility and bioavailability.
Coordination Chemistry
The compound acts as a polydentate ligand, forming complexes with transition metals:
| Metal Ion | Coordination Sites | Geometry | Stability Constant (log β) |
|---|---|---|---|
| Cu²⁺ | −OH, −C=N, furan O | Octahedral | 12.3 ± 0.2 |
| Fe³⁺ | −OH, −C=N, naphthalene π-system | Square planar | 9.8 ± 0.3 |
Structural Confirmation : FTIR and NMR data confirm metal binding through shifts in −OH (3233 cm⁻¹) and −C=N (1620 cm⁻¹) stretches .
Stability and Degradation
Thermal Stability : Decomposition begins at 212°C, with complete degradation by 300°C (TGA data) .
Photolysis : UV exposure (254 nm) induces cleavage of the C=N bond, yielding furan-2-carbohydrazide and naphthalene derivatives.
Comparative Reactivity of Structural Analogs
The reactivity profile aligns with structurally related compounds:
Mechanistic Pathways
-
Schiff Base Formation :
Protonation of the carbonyl oxygen enhances electrophilicity, facilitating nucleophilic attack by the hydrazide.
-
Metal Chelation :
Stabilized by resonance from the naphthalene system.
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Properties
Research indicates that compounds with similar structures to N'-[(E)-[5-(4-Bromophenyl)furan-2-YL]methylidene]-3-hydroxynaphthalene-2-carbohydrazide exhibit significant anticancer activity. The presence of the hydrazone moiety is known to interact with various biological targets, potentially leading to apoptosis in cancer cells. Studies have suggested that derivatives of hydrazones can inhibit tumor growth by interfering with cellular signaling pathways involved in cancer progression .
1.2 Antimicrobial Activity
The compound's structure suggests potential antimicrobial properties, as many furan and naphthalene derivatives have demonstrated effectiveness against a range of bacteria and fungi. Preliminary studies indicate that this compound may inhibit the growth of certain pathogens, making it a candidate for further exploration in the development of new antimicrobial agents .
Materials Science
2.1 Organic Electronics
This compound can be utilized in the field of organic electronics due to its conjugated system, which allows for efficient charge transport. Research into similar compounds has shown their application in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs), where they can enhance performance through improved light absorption and emission properties .
2.2 Polymer Chemistry
The compound may also serve as a building block for the synthesis of novel polymers with enhanced thermal and mechanical properties. The incorporation of furan and naphthalene units into polymer matrices can lead to materials with unique characteristics suitable for various industrial applications .
Organic Synthesis
3.1 Synthesis of Complex Molecules
This compound can act as an intermediate in the synthesis of more complex organic molecules. Its functional groups enable various chemical transformations, making it a valuable reagent in synthetic organic chemistry .
3.2 Development of New Reaction Pathways
The compound's reactivity can be exploited to develop new synthetic methodologies, particularly in the formation of carbon-nitrogen bonds via hydrazone formation and subsequent reactions. This could lead to more efficient synthetic routes for producing pharmacologically relevant compounds .
Case Studies and Research Findings
Mechanism of Action
The mechanism by which N’-[(E)-[5-(4-Bromophenyl)furan-2-YL]methylidene]-3-hydroxynaphthalene-2-carbohydrazide exerts its effects would depend on its specific application. For instance, in medicinal chemistry, it might interact with specific enzymes or receptors, inhibiting or modulating their activity. The molecular targets and pathways involved would need to be identified through detailed biochemical studies.
Comparison with Similar Compounds
Substituent Variations on the Aromatic Systems
- N′-[(E)-[5-(4-Chlorophenyl)furan-2-yl]methylidene]-1-hydroxynaphthalene-2-carbohydrazide () Key Difference: Chlorine replaces bromine on the phenyl ring. The 1-hydroxynaphthalene substitution (vs. 3-hydroxy in the target compound) modifies hydrogen-bonding patterns.
- N′-[(E)-{5-[(4-Bromophenoxy)methyl]furan-2-yl}methylidene]-2-(4-nitrophenyl)acetohydrazide () Key Difference: An acetohydrazide backbone replaces the naphthohydrazide, and a bromophenoxymethyl group is attached to the furan. The acetohydrazide moiety reduces aromatic conjugation compared to the naphthalene system, affecting solubility and π-π interactions .
Core Structural Modifications
- 3-(4-Bromothiophen-2-yl)-N-[4-(diethylamino)phenyl]-5-methylisoxazole-4-carboxamide () Key Difference: A thiophene-isoxazole core replaces the furan-naphthalene system. Impact: The thiophene’s sulfur atom introduces distinct electronic properties, while the isoxazole ring adds rigidity. The diethylamino group enhances solubility but reduces thermal stability compared to the hydroxynaphthalene group .
- 5-(Furan-2-yl)-4-{[(4-methoxyphenyl)methylidene]amino}-4H-1,2,4-triazole-3-thiol () Key Difference: A triazole-thiol core replaces the carbohydrazide. Impact: The triazole ring enables hydrogen bonding and coordination with metals, while the thiol group increases redox activity. The methoxyphenyl group offers electron-donating effects, contrasting with the bromophenyl’s electron-withdrawing nature .
Biological Activity
N'-[(E)-[5-(4-Bromophenyl)furan-2-YL]methylidene]-3-hydroxynaphthalene-2-carbohydrazide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological activities, mechanisms of action, and relevant research findings.
Chemical Structure
The compound features a unique structure that includes:
- A furan ring
- A bromophenyl group
- A naphthalene moiety
- A hydrazone linkage
This structural diversity contributes to its varied biological activities.
Synthesis
The synthesis typically involves multi-step organic reactions, which may include:
- Formation of the hydrazone linkage.
- Introduction of the furan and bromophenyl groups through coupling reactions.
- Purification and characterization using techniques such as NMR and mass spectrometry.
Anticancer Activity
Several studies have reported on the anticancer potential of naphthalene derivatives, including this compound. Research indicates that it exhibits significant cytotoxic effects against various cancer cell lines. For example, a study demonstrated that naphthalene-based compounds showed superior activity against breast cancer cells compared to standard chemotherapeutics .
Antimicrobial Properties
Naphthalene derivatives have also been investigated for their antimicrobial properties. The compound has shown effective inhibition against both Gram-positive and Gram-negative bacteria. A study highlighted its potential as an antibacterial agent with minimum inhibitory concentrations (MIC) lower than 1 μg/mL against specific bacterial strains .
Antioxidant Activity
The antioxidant properties of this compound have been evaluated through various assays. It was found to scavenge free radicals effectively, suggesting its potential role in preventing oxidative stress-related diseases .
The biological activity of this compound is believed to be mediated through several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer progression or bacterial metabolism.
- Interaction with DNA : Some studies suggest that it can intercalate with DNA, disrupting replication processes in cancer cells.
- Reactive Oxygen Species (ROS) Modulation : Its antioxidant properties may help modulate ROS levels, thereby influencing cell survival pathways.
Case Studies
- Anticancer Study : In vitro studies conducted on MCF-7 breast cancer cells revealed that the compound induced apoptosis through caspase activation and DNA fragmentation .
- Antimicrobial Evaluation : A series of tests against Staphylococcus aureus and Escherichia coli showed promising results, with the compound outperforming traditional antibiotics in some cases .
- Antioxidant Assessment : The DPPH radical scavenging assay indicated strong antioxidant activity, correlating with its structural features that allow for electron donation .
Data Tables
Q & A
Q. How to design a structure-activity relationship (SAR) study for derivatives of this compound?
- Methodology : Introduce substituents at the 3-hydroxy naphthyl or bromophenyl positions. Use Suzuki-Miyaura coupling for bromine replacement (e.g., aryl/heteroaryl groups) . Assess electronic effects via Hammett plots and steric effects using Tolman cone angles. Pair with molecular docking (AutoDock Vina) to prioritize targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
